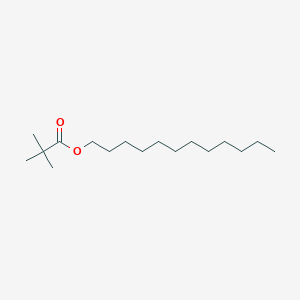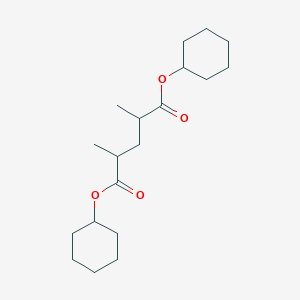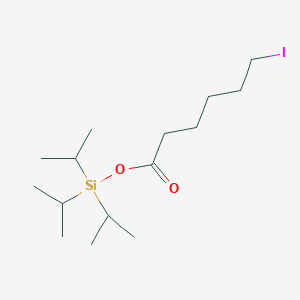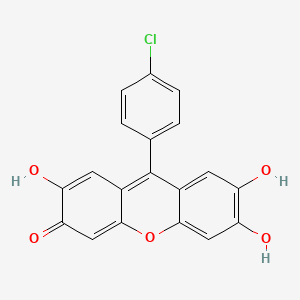
Methanesulfonic acid, trifluoro-, tetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, tetradecyl ester is a chemical compound with the molecular formula C₁₄H₂₉F₃O₃S. It is an ester derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a tetradecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, tetradecyl ester typically involves the esterification of methanesulfonic acid with tetradecanol in the presence of a catalyst. The reaction can be represented as follows:
CF3SO3H+C14H29OH→CF3SO3C14H29+H2O
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, tetradecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and tetradecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release tetradecanol.
Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Methanesulfonic acid and tetradecanol.
Transesterification: New ester and tetradecanol.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, tetradecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biochemical assays and as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in formulations requiring surfactant properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, tetradecyl ester involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in applications such as emulsification, solubilization, and dispersion. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of various compounds.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but without the ester functionality.
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethyl group but without the long alkyl chain.
Tetradecyl sulfate: An ester with a similar long alkyl chain but different sulfonic acid derivative.
Uniqueness
Methanesulfonic acid, trifluoro-, tetradecyl ester is unique due to its combination of a trifluoromethyl group and a long tetradecyl chain, providing both strong acidic properties and surfactant characteristics. This makes it particularly useful in applications requiring both properties, such as in the formulation of specialty chemicals and pharmaceuticals.
Properties
CAS No. |
157999-26-3 |
|---|---|
Molecular Formula |
C15H29F3O3S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tetradecyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H29F3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-22(19,20)15(16,17)18/h2-14H2,1H3 |
InChI Key |
BJKCECIIUBWEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)





